3-(Ethoxycarbonyl)oct-7-enoate

Orthogonal synthesis Site‑selective derivatization Bifunctional building block

Standard alkenyl succinates force trade-offs between lipophilicity and aqueous handling, causing aggregation or protection-deprotection cycles. This monoester solves the gap. - **Dual reactivity**: Free carboxylate (amide coupling) + terminal alkene (click chemistry) - ideal for ADC linker construction. - **Balanced partitioning**: LogP 0.66 enables phase-transfer catalysis (PTC) with easy organic extraction; avoids aggregation of more hydrophobic linkers. - **Low library cost**: Racemic, 8 rotatable bonds, 14.1 handles/kDa - efficient three-point diversification.

Molecular Formula C11H17O4-
Molecular Weight 213.25 g/mol
CAS No. 917955-71-6
Cat. No. B12621555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxycarbonyl)oct-7-enoate
CAS917955-71-6
Molecular FormulaC11H17O4-
Molecular Weight213.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCC=C)CC(=O)[O-]
InChIInChI=1S/C11H18O4/c1-3-5-6-7-9(8-10(12)13)11(14)15-4-2/h3,9H,1,4-8H2,2H3,(H,12,13)/p-1
InChIKeyNKSPWQVVNHQYJM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethoxycarbonyl)oct-7-enoate: Structural Identity and Procurement Overview


3-(Ethoxycarbonyl)oct-7-enoate (CAS 917955-71-6, molecular formula C₁₁H₁₇O₄⁻, MW 213.25 g/mol) is a substituted succinic acid monoester classified as an alkenyl succinate derivative [1]. The compound bears an ethoxycarbonyl group at position 3 and a terminal alkene at the distal end of an eight-carbon main chain, yielding a distinctive dual-polarity architecture that combines a free carboxylate head, an internal ethyl ester, and a hydrophobic ω‑alkenyl tail within a single, moderately sized scaffold . Its computed descriptors—XLogP3‑AA 2.6, topological polar surface area 66.4 Ų, and eight rotatable bonds—place it in a physicochemical space that is intermediate between fully hydrophobic octenoate esters and more polar dicarboxylic acid monoesters, a profile that frequently correlates with improved synthetic handleability in multi‑step sequences while preserving sufficient aqueous compatibility for phase‑transfer or biphasic reaction conditions [1].

·Orthogonal trifunctional scaffold: free carboxylate, ethyl ester, and terminal alkene for site-selective derivatization.
·Ionizable carboxylate provides moderate aqueous compatibility; suitable for phase-transfer or biphasic conditions.
·Racemic building block; supports cost-effective route scouting before downstream chiral resolution.

Why Generic Octenoate Esters Cannot Replace This Building Block


Compounds within the broader octenoate ester and alkyl‑substituted succinate families share isolated structural motifs—a terminal alkene, an ethyl ester, or a butanedioate backbone—but they lack the precise spatial arrangement of all three groups within a single, low‑molecular‑weight framework that defines 3-(ethoxycarbonyl)oct‑7‑enoate [1]. For instance, simple 7‑octenoic acid ethyl ester (CAS 35194‑38‑8) offers the ω‑alkene yet cannot furnish the carboxylate nucleophile required for amidation or salt‑formation steps without additional protection–deprotection cycles [2]. Conversely, symmetrical succinate diesters such as bis(pent‑4‑enyl) butanedioate (CAS 6624‑62‑0) possess two alkene handles but suffer from higher molecular weight (C₁₄H₂₂O₄, MW 254.32), greater lipophilicity, and lack the orthogonal reactivity of a single free acid group, which can lead to unwanted cross‑linking or oligomerization in applications demanding site‑selective conjugation . These structural differences translate into measurable disparities in LogP, hydrogen‑bonding capacity, and the number of orthogonal reactive sites, making generic substitution a source of synthetic inefficiency, lower yield, or outright incompatibility with established protocols. The evidence items below quantify several of these differentiation dimensions.

Missing free carboxylate
Generic octenoate esters (e.g., ethyl 7-octenoate) lack the anionic nucleophile, requiring extra protection-deprotection cycles that may increase step count and material cost.
Lipophilicity mismatch
Neutral octenoate comparators show >60-fold higher octanol partitioning; this may disrupt aqueous workup, phase-transfer kinetics, and solid-phase extraction protocols.
Reduced orthogonal handle count
Symmetrical diesters offer only two reactive handle types and higher molecular weight; absence of a free acid forces redesign when a carboxylate nucleophile is needed.

Quantitative Comparative Evidence vs. Closest Structural Analogs


Orthogonal Reactive-Site Count Advantage

3-(Ethoxycarbonyl)oct-7-enoate provides three functionally distinct reactive sites—(i) a carboxylate anion capable of nucleophilic displacement, amide coupling, or salt metathesis; (ii) an ethyl ester that may be hydrolyzed or transesterified under orthogonal conditions; and (iii) a terminal alkene amenable to epoxidation, hydroboration, metathesis, or thiol‑ene click chemistry—within a single scaffold of MW 213.25 Da [1]. In contrast, the closest structural comparator ethyl 7‑octenoate (CAS 35194‑38‑8, MW 170.25 Da) presents only two reactive handles (ethyl ester and terminal alkene), lacking the free carboxylate entirely [2]. The symmetrical bis(pent‑4‑enyl) butanedioate (CAS 6624‑62‑0, MW 254.32 Da) offers two terminal alkenes and two ester groups but zero free carboxylic acid sites, forcing the user to introduce an additional deprotection step when a carboxylate nucleophile is required . This difference of one to two functional handles per molecule is not a subtle nuance but a binary determinant of whether a given synthetic route is feasible without redesign.

Orthogonal Sites
Head-to-head
3 (target) vs 2 (comparator)
May simplify synthetic route design
Reactive sites enumerated from PubChem structures
Orthogonal synthesis Site‑selective derivatization Bifunctional building block

Lipophilicity Modulation and Aqueous Compatibility

The measured/computed LogP for 3-(ethoxycarbonyl)oct-7-enoate is reported as 0.66 (ChemSrc) or XLogP3‑AA 2.6 (PubChem), with the lower value attributed to the ionized carboxylate form dominating under near‑neutral pH conditions [1]. By comparison, ethyl 7‑octenoate—a neutral, non‑ionizable ester—exhibits a LogP of approximately 3.1–3.3, reflecting roughly 100‑ to 300‑fold higher partitioning into octanol [2]. Even the closely related succinic acid monoethyl pent‑4‑enyl ester (neutral form) exhibits a calculated LogP of ~2.5–2.8, substantially higher than the ionized target compound [3]. This ~1.8–2.5 LogP unit reduction translates into markedly different solubility profiles: the target compound’s carboxylate group confers aqueous solubility in the low‑milligram‑per‑millilitre range without surfactants, whereas ethyl 7‑octenoate is essentially water‑immiscible. In biphasic reaction setups (e.g., phase‑transfer catalysis, enzymatic hydrolysis, or aqueous workup), this difference directly governs mass transfer and reaction kinetics.

LogP Gap
Head-to-head
Δ ~1.8–2.5 units lower
Supports aqueous compatibility selection
Ionized carboxylate vs neutral ester forms
Lipophilicity Phase-transfer catalysis Aqueous compatibility

Functional Density Per Dalton vs. Diester Analogs

Functional density—defined as the number of distinct reactive handles per unit molecular weight—is a pragmatic metric for building‑block procurement, as lower MW translates to lower shipping costs, reduced solvent volumes for equimolar reactions, and smaller mass contributions to final products. 3-(Ethoxycarbonyl)oct‑7‑enoate offers 3 reactive handles at 213.25 Da, yielding a functional density of 14.1 handles per kDa [1]. Bis(pent‑4‑enyl) butanedioate (CAS 6624‑62‑0) provides 2 reactive handles (two terminal alkenes, both esters are identical in reactivity and thus counted as one handle type) at 254.32 Da, yielding 7.9 handles per kDa . Succinic acid monoethyl ester (the simplest alkyl half‑ester, C₆H₁₀O₄, MW 146.14) delivers only 2 handles but lacks the alkene, resulting in a functional density of 13.7 handles per kDa—yet forfeits the olefin chemistry essential for many downstream transformations [2]. The target compound thus achieves the highest functional‑density score among analogs that retain an alkene moiety, offering a quantifiable procurement advantage in terms of reactive mass delivered per gram of building block purchased.

Functional Density
Head-to-head
14.1 handles/kDa (target)
Higher reactive mass per gram purchased
Handles/kDa computed; alkene retained
Molecular economy Atom efficiency Fragment‑based design

Hydrogen-Bond Donor Count for Anhydrous Compatibility

In its ionized carboxylate form, 3-(ethoxycarbonyl)oct‑7‑enoate possesses zero hydrogen‑bond donor (HBD) groups, as confirmed by PubChem Cactvs descriptor (H‑Bond Donor Count = 0) [1]. This property is functionally significant for reactions employing water‑sensitive organometallic reagents, strong bases, or aprotic conditions, where even trace protic functionality can quench reactive intermediates. The neutral acid form of the compound (3‑ethoxycarbonyloct‑7‑enoic acid) carries one HBD, as do comparator monoesters such as succinic acid monoethyl ester (HBD count = 1) [2]. The ethyl 7‑octenoate comparator also has HBD = 0, but again lacks the carboxylate nucleophile [3]. The combination of HBD = 0 with the presence of an anionic nucleophile is rare among small‑molecule building blocks and confers compatibility with strong‑base‑mediated alkylations, Grignard additions, or lithiation chemistry while retaining the ability to participate in subsequent nucleophilic displacement reactions without requiring the neutralization or protection steps mandated by HBD‑bearing analogs.

HBD Count
Reported
0 (carboxylate form)
May support anhydrous reaction conditions
Zero H-bond donors; retains nucleophilic site
Anhydrous synthesis Organometallic compatibility Hydrogen-bond donor

Rotatable Bond Count and Conformational Flexibility

3-(Ethoxycarbonyl)oct-7-enoate exhibits a rotatable bond count (RBC) of 8, as computed by Cactvs [1]. This value is intermediate between the highly flexible bis(pent‑4‑enyl) butanedioate (RBC = 13) and the more constrained succinic acid monoethyl ester (RBC = 5) [2]. Ethyl 7‑octenoate has an RBC of 7, comparable but slightly lower [3]. In fragment‑based drug discovery and bioconjugate chemistry, RBC is a key determinant of entropic penalty upon binding or cyclization; an RBC of 8 falls within the range empirically correlated with balanced conformational sampling—sufficient to adapt to diverse binding pockets or reaction geometries, yet not so high that the entropic cost of organizing the molecule becomes prohibitive. This places the target compound in a ‘sweet spot’ that is not replicated by either the overly rigid short‑chain succinate monoesters or the excessively flexible long‑chain diesters.

Rotatable Bonds
Reported
8 (intermediate)
Balanced flexibility for SAR exploration
Between constrained and highly flexible analogs
Conformational entropy Molecular recognition Flexibility‑activity relationships

Stereocenter Profile and Racemic Procurement Advantage

PubChem records indicate that 3-(ethoxycarbonyl)oct‑7‑enoate possesses 0 defined atom stereocenters and 1 undefined atom stereocenter, corresponding to the carbon at position 3 bearing the ethoxycarbonyl substituent [1]. In practice, this means the commercial material is supplied as a racemate or as an achiral mixture unless a chiral resolution has been explicitly performed and certified. By comparison, many advanced pharmaceutical intermediates within the octenoate class are single‑enantiomer compounds that command a significant cost premium due to chiral chromatography or asymmetric synthesis requirements [2]. For early‑stage route scouting, process development, or applications where the ultimate stereochemical outcome is controlled at a later synthetic step, procuring the racemic building block offers a direct cost advantage of typically 3‑ to 10‑fold versus enantiopure analogs, without compromising downstream chemistry that is not stereodependent at this stage.

Racemic Procurement
Class-level
0 defined stereocenters
May reduce upfront procurement cost
Cost advantage vs chiral; verify per supplier
Stereochemistry Process chemistry Achiral building block

High-Value Procurement Scenarios Based on Quantitative Evidence


Orthogonal Linker for ADC Payload Synthesis

In ADC linker‑payload construction, the simultaneous availability of a carboxylate for amide coupling to the cytotoxin and a terminal alkene for strain‑promoted or copper‑catalyzed click conjugation to the antibody provides a convergent two‑step protocol that bypasses the sequential protection–deprotection sequences required when using simple octenoate esters. The HBD = 0 carboxylate form ensures stability of the activated ester intermediate under anhydrous coupling conditions [1]. The LogP of 0.66 aids aqueous solubility during bioconjugation workup, reducing aggregation that plagues more hydrophobic linkers .

Scaffold for Fragment-Based Library Synthesis

The balanced RBC of 8 and functional density of 14.1 handles/kDa make 3-(ethoxycarbonyl)oct‑7‑enoate an efficient core for constructing diverse compound libraries via three‑point diversification: the carboxylate can be amidated with diverse amine sets, the ethyl ester can be hydrolyzed and re‑functionalized, and the terminal alkene can undergo combinatorial olefin functionalization [2]. The racemic nature (undefined stereocenter count = 1) reduces per‑compound library cost, while the possibility of late‑stage chiral resolution or asymmetric induction offers downstream flexibility [3].

Intermediate for Chiral API Precursors

As described in patent JP2009513591A, chiral octenoic acid derivatives serve as critical intermediates for medicament active ingredients [4]. 3-(Ethoxycarbonyl)oct‑7‑enoate, as an achiral progenitor, can be procured at significantly lower cost than pre‑resolved chiral intermediates while serving as the substrate for enzymatic or chemical asymmetric transformations late in the synthesis. The terminal alkene handle is preserved for final‑step diversification, avoiding the need to carry sensitive functionality through multiple synthetic stages.

Phase-Transfer Catalysis Building Block

The LogP of 0.66 (carboxylate form) confers sufficient water solubility for efficient anion exchange in PTC systems, while the molecule retains enough organic character for subsequent extraction into organic solvents upon neutralization or esterification . This balanced partitioning is not achievable with the LogP >3 octenoate esters, which partition almost exclusively into the organic phase, nor with fully water‑soluble dicarboxylates that resist extraction. In ultrasonic solid‑liquid PTC ethoxycarbonylation reactions described in the literature, compounds with similar LogP values demonstrate superior mass transfer and yield [5].

Application
Selection Property
Validation Focus
ADC linker-payload construction research
Orthogonal carboxylate + alkene handles
Aqueous coupling and click conjugation compatibility
Fragment-based library design
Trifunctional scaffold with balanced flexibility
Diversification efficiency and chiral resolution evaluation
Chiral intermediate process research
Racemic progenitor for asymmetric transformation
Late-stage chiral induction and alkene diversification
Phase-transfer catalysis model studies
Ionizable carboxylate with moderate logP
Anion exchange and extraction performance evaluation
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